Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate: is a synthetic organic compound with the molecular formula C13H26N2O4 It is characterized by a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with aminomethyl and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of Aminomethyl and Dimethoxy Groups: The aminomethyl and dimethoxy groups are introduced through nucleophilic substitution reactions.
Attachment of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.
Medicine
In medicinal chemistry, it serves as a precursor for the development of potential therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the dimethoxy groups may enhance its binding affinity through hydrophobic interactions. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate: Lacks the dimethoxy groups, resulting in different chemical properties and reactivity.
Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclopropyl]methyl]carbamate: Contains a cyclopropyl ring instead of a cyclobutyl ring, leading to variations in stability and reactivity.
Uniqueness
The presence of both aminomethyl and dimethoxy groups on the cyclobutyl ring makes tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate unique
Properties
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-11(2,3)19-10(16)15-9-12(8-14)6-13(7-12,17-4)18-5/h6-9,14H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATQXRGJDUXYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)(OC)OC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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